![molecular formula C8H9BrN2OS B3017909 2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole CAS No. 1855242-33-9](/img/structure/B3017909.png)

2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

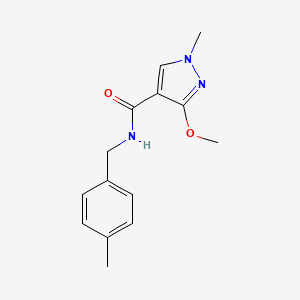

Descripción

The compound "2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole" is a derivative of 1,3,4-thiadiazole, a heterocyclic compound containing both sulfur and nitrogen within the ring structure. Thiadiazoles are known for their diverse biological activities and applications in material science, particularly in the design of photovoltaic materials and as precursors for the synthesis of dyes .

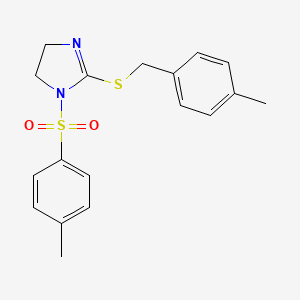

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives typically involves the reaction of appropriate precursors such as amino-thiadiazoles with other reagents to introduce various substituents. For instance, 2-amino-5-cyclopropyl-1,3,4-thiadiazole reacts with phenacyl bromide to yield trisubstituted imidazo[2,1-b][1,3,4]-thiadiazole derivatives . Similarly, 2-amino substituted 7H-1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones are prepared by reacting 2-bromo-5-amino-1,3,4-thiadiazole with diketene, followed by cyclocondensation and displacement reactions . These methods could potentially be adapted for the synthesis of the compound , with the appropriate oxabicycloheptanyl precursor.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often confirmed using a combination of spectroscopic techniques, including high-resolution mass spectrometry, 1H-NMR, 13C-NMR, IR, and UV spectroscopy . These techniques provide detailed information about the electronic and molecular structure, which is crucial for understanding the reactivity and properties of the compound.

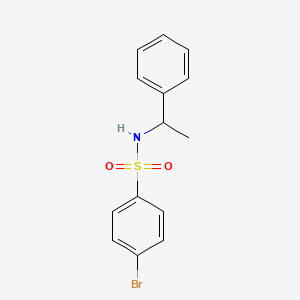

Chemical Reactions Analysis

Thiadiazole derivatives exhibit a range of chemical reactivities depending on their substitution patterns. For example, 2-amino-5-bromo-1,3,4-thiadiazoles can act as ambident nucleophiles, participating in alkylation, acylation, and nitrosation reactions to yield various thiadiazoline and thiadiazole derivatives . This suggests that the compound "this compound" could also exhibit similar reactivity, potentially leading to a variety of chemical transformations.

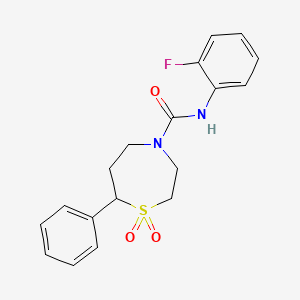

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of bromine and other substituents can affect the compound's boiling point, melting point, solubility, and stability. The electronic properties, such as the ability to absorb light at specific wavelengths, are particularly important for applications in photovoltaic materials . The anticancer activity of some thiadiazole derivatives has also been evaluated, with certain bromo-substituted compounds showing selectivity toward leukemic cancer cell lines . These properties would need to be characterized for "this compound" to determine its potential applications.

Propiedades

IUPAC Name |

2-bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2OS/c9-8-11-10-7(13-8)5-3-4-1-2-6(5)12-4/h4-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZJYDUZEUPTHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1O2)C3=NN=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B3017828.png)

methanone](/img/structure/B3017830.png)

![[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-methoxybenzoate](/img/structure/B3017836.png)

![5-[1-(2-Furoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3017837.png)

![2-[3-(2-Aminoethyl)-4-methylindol-1-yl]acetamide;hydrochloride](/img/structure/B3017839.png)

![1-(3-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B3017846.png)

![3-amino-2-((4-chlorophenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B3017847.png)